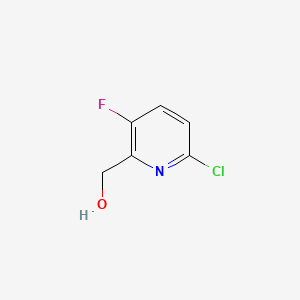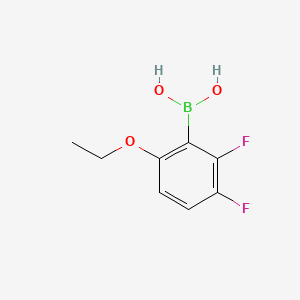
PP1-24
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PP1-24 is a compound that belongs to the class of protein phosphatase inhibitorsThis compound specifically inhibits protein phosphatase 1, which plays a crucial role in various cellular processes, including glycogen metabolism, muscle contraction, and cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PP1-24 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly used to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
PP1-24 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted compounds with different properties.
Aplicaciones Científicas De Investigación
PP1-24 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool to study the mechanisms of protein phosphatases and their role in cellular processes.
Biology: In biological research, this compound is used to investigate the regulation of protein phosphorylation and its impact on cell signaling pathways.
Medicine: this compound has potential therapeutic applications in the treatment of diseases related to dysregulated protein phosphorylation, such as cancer and neurodegenerative disorders.
Mecanismo De Acción
PP1-24 exerts its effects by inhibiting the activity of protein phosphatase 1. This inhibition occurs through the binding of this compound to the catalytic subunit of the enzyme, preventing it from dephosphorylating its target proteins. The inhibition of protein phosphatase 1 leads to the accumulation of phosphorylated proteins, which can alter various cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to PP1-24 include other protein phosphatase inhibitors such as okadaic acid, calyculin A, and microcystin. These compounds also inhibit protein phosphatases but may have different specificities and potencies .
Uniqueness
This compound is unique in its specific inhibition of protein phosphatase 1, whereas other inhibitors like okadaic acid and calyculin A may also inhibit protein phosphatase 2A. This specificity makes this compound a valuable tool for studying the distinct roles of protein phosphatase 1 in cellular processes .
Propiedades
Número CAS |
1429483-76-0 |
|---|---|
Fórmula molecular |
C20H15Cl4N3OS |
Peso molecular |
487.22 |
Nombre IUPAC |
(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C20H15Cl4N3OS/c21-15-9-7-14(8-10-15)16-12-29-19(25-16)27-18(20(22,23)24)26-17(28)11-6-13-4-2-1-3-5-13/h1-12,18H,(H,25,27)(H,26,28)/b11-6+ |
Clave InChI |
UVWTVHXLCKZAFC-IZZDOVSWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Sinónimos |
(2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-2-thiazolyl]amino]ethyl]-2-propenamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















